![molecular formula C176H272N56O55S7 B1142996 [HIS19]-CHARYBDOTOXIN CAS No. 175069-96-2](/img/no-structure.png)
[HIS19]-CHARYBDOTOXIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[HIS19]-CHARYBDOTOXIN is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This compound is known for its ability to block certain potassium channels, making it a valuable tool in neurophysiological research. The peptide consists of 37 amino acids and has a molecular weight of approximately 4 kDa.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [HIS19]-CHARYBDOTOXIN typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding this compound is inserted into an expression vector.
Expression in Host Cells: The vector is introduced into host cells (e.g., E. coli), which produce the peptide.
Purification: The peptide is extracted and purified using techniques such as affinity chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[HIS19]-CHARYBDOTOXIN primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions involving its cysteine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues, forming disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds to free thiols.
Major Products
The major products of these reactions include the oxidized or reduced forms of this compound, which can affect its biological activity.
Wissenschaftliche Forschungsanwendungen
[HIS19]-CHARYBDOTOXIN is widely used in scientific research due to its ability to block potassium channels. Its applications include:
Neurophysiology: Studying the role of potassium channels in neuronal signaling.
Pharmacology: Developing drugs targeting potassium channels for conditions like epilepsy and cardiac arrhythmias.
Biochemistry: Investigating protein-protein interactions and channel structure-function relationships.
Wirkmechanismus
[HIS19]-CHARYBDOTOXIN exerts its effects by binding to the outer vestibule of potassium channels, blocking ion flow. This interaction involves specific amino acid residues in the toxin and the channel, leading to inhibition of potassium ion conductance. The primary molecular targets are voltage-gated potassium channels, particularly those in the Kv1 family.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iberiotoxin: Another scorpion toxin that blocks potassium channels but has a different amino acid sequence and binding affinity.
Maurotoxin: A peptide toxin from the scorpion Scorpio maurus palmatus, also targeting potassium channels but with distinct structural features.
Uniqueness
[HIS19]-CHARYBDOTOXIN is unique due to its specific amino acid sequence and high affinity for certain potassium channels, making it a valuable tool for studying these channels’ physiological and pharmacological properties.
Eigenschaften
CAS-Nummer |
175069-96-2 |
|---|---|
Molekularformel |
C176H272N56O55S7 |
Molekulargewicht |
4276.84 |
Synonyme |
[HIS19]-CHARYBDOTOXIN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


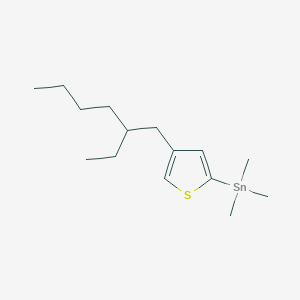
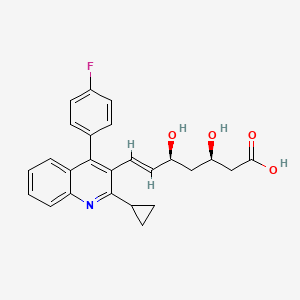
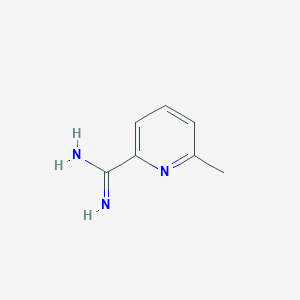
![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)
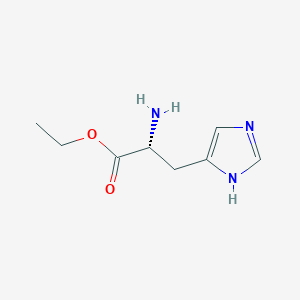
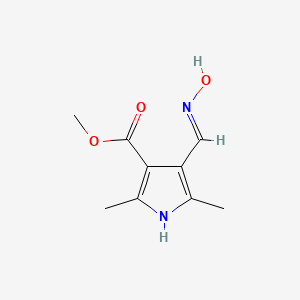
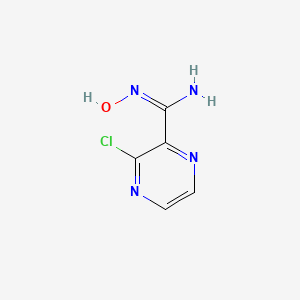
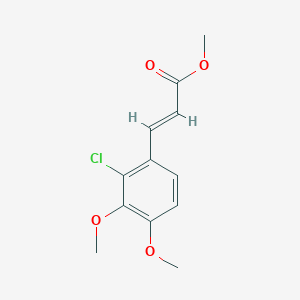
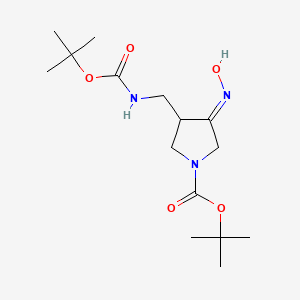
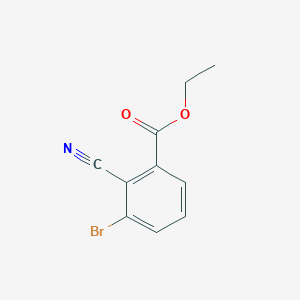
![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
